Trisekvens

CAS No.: 66100-41-2

Cat. No.: VC1674031

Molecular Formula: C58H76O8

Molecular Weight: 901.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66100-41-2 |

|---|---|

| Molecular Formula | C58H76O8 |

| Molecular Weight | 901.2 g/mol |

| IUPAC Name | [(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate;(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;(8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol |

| Standard InChI | InChI=1S/C22H28O3.C18H24O3.C18H24O2/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3;1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21;1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h1,13,17-20H,5-12H2,2-3H3;3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3;3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t17-,18+,19+,20-,21-,22-;13-,14-,15+,16-,17+,18+;14-,15-,16+,17+,18+/m011/s1 |

| Standard InChI Key | MPSOHXLZDRQABN-KOAPPJMKSA-N |

| Isomeric SMILES | CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O.C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O |

| SMILES | CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |

| Canonical SMILES | CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |

Introduction

Chemical Composition and Structure

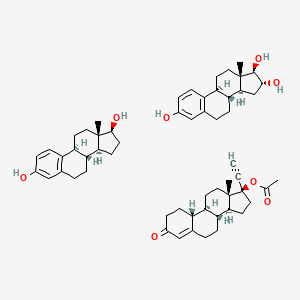

Trisekvens is a sequential hormone replacement therapy consisting of a specific combination of estrogens and progestins. The chemical composition reveals a complex structure with distinctive molecular characteristics.

Molecular Characteristics

Trisekvens has the molecular formula C58H76O8 with a molecular weight of 901.2 g/mol . The compound is identified in chemical databases under CAS number 66100-41-2 . Its IUPAC name is particularly complex: "[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate;(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;(8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol" .

Tablet Composition and Presentation

The Trisekvens package contains a total of 28 film-coated tablets presented in three different colors that correspond to different hormonal compositions :

-

12 blue film-coated tablets: Each contains 2.0 mg estradiol (as estradiol hemihydrate)

-

10 white film-coated tablets: Each contains 2.0 mg estradiol (as estradiol hemihydrate) and 1.0 mg norethisterone acetate

-

6 red film-coated tablets: Each contains 1.0 mg estradiol (as estradiol hemihydrate)

The tablets are round with a diameter of 6 mm. The blue tablets are engraved with NOVO 280, white tablets with NOVO 281, and red tablets with NOVO 282 .

Excipients

The tablets contain several inactive ingredients including lactose monohydrate, maize starch, hydroxypropylcellulose, talc, and magnesium stearate. The film-coatings contain specific ingredients for each tablet color :

-

Blue tablets: hypromellose, talc, titanium dioxide (E171), indigo carmine (E132), and macrogol 400

-

White tablets: hypromellose, triacetin, and talc

-

Red tablets: hypromellose, talc, titanium dioxide (E171), red iron oxide (E172), and propylene glycol

Pharmacological Properties

Pharmacodynamics

Trisekvens works through the complementary actions of its two primary active ingredients: estradiol and norethisterone acetate. The pharmacodynamic profile reveals how these components interact with the body's systems.

Estradiol, as the active ingredient, is chemically and biologically identical to endogenous human estradiol. It functions as a replacement for the diminished estrogen production in postmenopausal women, effectively alleviating menopausal symptoms. Additionally, estrogens play a crucial role in preventing bone loss following menopause or ovariectomy .

Norethisterone acetate, a synthetic progestagen, plays an essential protective role. As estrogens promote endometrial growth, unopposed estrogen therapy increases the risk of endometrial hyperplasia and cancer. The addition of norethisterone acetate significantly reduces this estrogen-induced risk of endometrial hyperplasia in non-hysterectomized women .

Pharmacokinetics

The pharmacokinetic profile of Trisekvens is determined by the properties of its two main components:

Estradiol Pharmacokinetics

After oral administration, 17β-estradiol is rapidly absorbed and undergoes extensive first-pass metabolism in the liver and intestinal mucosa. Peak plasma concentrations of approximately 44 pg/ml (range 30-53 pg/ml) are reached within 6 hours of taking 2 mg of estradiol. The area under the curve (AUC(0-tz)) is approximately 629 h × pg/ml. The half-life of 17β-estradiol is about 25 hours. It circulates primarily bound to sex hormone-binding globulin (SHBG) (37%) and albumin (61%), with only 1-2% remaining unbound .

Metabolism of 17β-estradiol occurs mainly in the liver and gut but also in target organs, forming less active or inactive metabolites, including estrone, catecholestrogens, and various estrogen sulfates and glucuronides. These estrogens undergo enterohepatic circulation and are primarily eliminated in urine in biologically inactive form .

Norethisterone Acetate Pharmacokinetics

Norethisterone acetate is rapidly absorbed and transformed to norethisterone (NET) after oral administration. It undergoes first-pass metabolism in the liver and other enteric organs, reaching peak plasma concentrations of approximately 9 ng/ml (range 6-11 ng/ml) within 1 hour after intake of 1 mg. The area under the curve (AUC(0-tz)) is approximately 29 h × pg/ml, and the terminal half-life of NET is about 10 hours .

NET binds to SHBG (36%) and to albumin (61%). The most important metabolites are isomers of 5α-dihydro-NET and tetrahydro-NET, which are excreted mainly in the urine as sulfate or glucuronide conjugates .

Clinical Applications

Management of Menopausal Symptoms

Trisekvens has demonstrated significant efficacy in relieving menopausal symptoms, with clinical data showing that relief typically begins within the first few weeks of treatment . In a post-marketing study, regular withdrawal bleeding with a mean duration of 3-4 days occurred in 91% of women who took Trisekvens over 6 months. Withdrawal bleeding typically started a few days after the last tablet of the progestagen phase .

The sequential nature of Trisekvens provides adequate estrogen replacement throughout the cycle while reducing the risk of endometrial hyperplasia . Clinical studies have consistently shown that climacteric symptoms disappear with Trisekvens therapy, and there is marked improvement in symptoms caused by estrogen deficiency .

Effects on Bone Health

Hormone replacement therapy, including Trisekvens, has been studied extensively for its effects on bone health in postmenopausal women. Research indicates that HRT prevents the effects of estrogen depletion due to menopause by reducing resorptive activity at the BMU (basic multicellular unit) level .

A study using Raman microspectroscopic techniques compared osteoid and youngest mineralized tissue composition in paired iliac crest biopsies obtained from early postmenopausal women before and after two years of HRT therapy. Significant correlations between osteoid proteoglycans, sulfated proteoglycans, pyridinoline, and earliest mineralized tissue mineral content were observed .

The findings suggest that in addition to changes in bone turnover rates, HRT affects:

Cardiovascular Effects

The Danish Osteoporosis Prevention Study (DOPS) investigated the long-term effect of hormone replacement therapy on cardiovascular outcomes in recently postmenopausal women. In this open-label, randomized controlled trial conducted in Denmark from 1990-93, 1006 healthy women aged 45-58 who were recently postmenopausal or had perimenopausal symptoms were studied .

The treatment protocol included:

-

Women with an intact uterus received triphasic estradiol and norethisterone acetate (such as Trisekvens)

-

Women who had undergone hysterectomy received 2 mg estradiol

The study aimed to determine whether HRT could reduce cardiovascular events in recently postmenopausal women, contributing valuable data to our understanding of the cardiovascular effects of sequential hormone therapies like Trisekvens.

Dosage and Administration

Trisekvens is administered in a sequential regimen designed to mimic the natural hormonal fluctuations. The recommended administration follows a 28-day cycle pattern:

-

Days 1-12: One blue tablet daily (2 mg estradiol)

-

Days 13-22: One white tablet daily (2 mg estradiol + 1 mg norethisterone acetate)

This sequential regimen provides adequate estrogen replacement throughout the cycle while reducing the risk of endometrial hyperplasia. The addition of norethisterone acetate in the middle phase induces endometrial shedding, while the lower dose of estradiol in the final phase completes the cycle .

For the treatment of postmenopausal symptoms, HRT should only be initiated for symptoms that adversely affect quality of life. A careful appraisal of the risks and benefits should be undertaken at least annually, and HRT should only be continued as long as the benefit outweighs the risk .

Medical Examination and Follow-up

Before initiating or reinstituting Trisekvens therapy, a complete personal and family medical history should be taken. Physical examination, including pelvic and breast examination, should be guided by this history and by the contraindications and warnings for use .

During treatment, periodic check-ups are recommended with frequency and nature adapted to the individual woman. Women should be advised about breast changes that should be reported to their healthcare provider. Investigations, including appropriate imaging tools such as mammography, should be carried out according to currently accepted screening practices .

| System | Common Adverse Events | Less Common Adverse Events |

|---|---|---|

| Neurological | Headache, Dizziness | Migraine, Vertigo |

| Psychological | Nervousness, Depression | Insomnia, Libido disorders |

| Cardiovascular | Increased blood pressure | Peripheral embolism and thrombosis |

| Gastrointestinal | Dyspepsia, Nausea, Abdominal pain | Vomiting, Diarrhea, Bloating, Flatulence |

| Hepatobiliary | Gall bladder disease, Gallstones | |

| Dermatological | Rash | Alopecia, Acne, Pruritus |

| Musculoskeletal | Muscle cramps | |

| Reproductive | Breast tenderness, Vaginal hemorrhage | Uterine fibroid development or aggravation |

| General | Edema, Weight increased |

Risk Considerations

For the treatment of postmenopausal symptoms, HRT should only be initiated for symptoms that adversely affect quality of life. In all cases, a careful appraisal of the risks and benefits should be undertaken at least annually, and HRT should only be continued as long as the benefit outweighs the risk .

Conditions Requiring Supervision

Patients with certain pre-existing conditions should be closely supervised during Trisekvens therapy, particularly if these conditions have occurred previously or been aggravated during pregnancy or previous hormone treatment .

Comparative Studies with Other HRT Regimens

Comparison with Estradiol-Desogestrel Combination

A randomized, double-blind, multicenter study compared a new estradiol-desogestrel (E2-DG) regimen with the estradiol-norethisterone acetate (E2-NETA) combination (Trisekvens) regarding the treatment of menopausal complaints, bleeding pattern, histology of the endometrium, and the occurrence of adverse experiences .

The study included 310 peri-/postmenopausal women with climacteric symptoms who were randomly allocated to oral sequential treatment with either:

-

E2-DG combination: 1.5 mg E2 for 24 days with 0.15 mg DG for the last 12 days followed by 1 placebo tablet for 4 days

-

E2-NETA combination (Trisekvens): 2 mg E2 for 22 days with 1 mg NETA for the last 10 days followed by 1 mg E2 for 6 days

Treatments were administered double-blind for 12 cycles of 28 days. This comparative study provides valuable insights into the relative efficacy and safety profiles of different sequential HRT regimens.

Effects on Vitamin B12 Concentrations

Research has examined the effects of oral contraceptives (OCs) and hormone replacement therapy on vitamin B12 status. A cross-sectional study on 264 female healthcare students and workers explored these effects, with study groups including HRT users (n = 51) and controls (n = 78; age range, 41–65 years) .

The study measured plasma concentrations of total cobalamin, holotranscobalamin (holoTC), methylmalonic acid (MMA), and total homocysteine (tHcy). The findings contribute to our understanding of how hormone therapies like Trisekvens may influence vitamin B12 metabolism .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume